molecular formula C9H14ClNO B2374201 5-(2-Aminoethyl)-2-methylphenol;hydrochloride CAS No. 2287300-18-7

5-(2-Aminoethyl)-2-methylphenol;hydrochloride

Cat. No.: B2374201
CAS No.: 2287300-18-7
M. Wt: 187.67
InChI Key: NJAVVPPOSCUWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)-2-methylphenol;hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminoethyl group attached to a methylphenol ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-methylphenol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenol (o-cresol) and ethylenediamine.

    Reaction: The o-cresol undergoes a Mannich reaction with formaldehyde and ethylenediamine to form the intermediate 5-(2-Aminoethyl)-2-methylphenol.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-methylphenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Nitro and halogenated derivatives of the original compound.

Scientific Research Applications

5-(2-Aminoethyl)-2-methylphenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-2-methylphenol;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to receptors or enzymes, modulating their activity.

    Pathways: It may influence signaling pathways, such as those involving neurotransmitters or hormones, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylphenol: Lacks the methyl group, which may affect its reactivity and binding properties.

    2-Methylphenol: Lacks the aminoethyl group, limiting its applications in biological systems.

    Ethanolamine: Similar in having an aminoethyl group but lacks the aromatic ring, affecting its chemical properties.

Uniqueness

5-(2-Aminoethyl)-2-methylphenol;hydrochloride is unique due to the combination of its aromatic ring, aminoethyl group, and methyl substitution, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

5-(2-aminoethyl)-2-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-3-8(4-5-10)6-9(7)11;/h2-3,6,11H,4-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAVVPPOSCUWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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